molecular formula C13H10O3 B1670367 2,4-Dihydroxybenzophenone CAS No. 131-56-6

2,4-Dihydroxybenzophenone

Cat. No. B1670367
CAS RN: 131-56-6
M. Wt: 214.22 g/mol
InChI Key: ZXDDPOHVAMWLBH-UHFFFAOYSA-N
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Patent
US07488820B2

Procedure details

Under an argon atmosphere, 2-methylresorcinol (10.0 g, 80.6 mmol) and phthalic anhydride (11.2 g, 75.6 mmol) were combined in dry nitrobenzene (250 mL). The mixture was cooled to 0° C. and aluminum(III) chloride (23.5 g, 176 mmol) was added in one portion. The resulting dark olive slurry was allowed to warm to room temperature and stirred for an additional 16 h under argon. The reaction was poured into a vigorously stirring mixture of hexanes (300 mL) and 1 M HCl (1 L). The precipitate was filtered and recrystallized twice from methanol/water to afford benzophenone 1 as a beige powder (16.0 g, 78% yield). 1H NMR (CD3OD, 500 MHz): δ 8.05 (1 H, dd, J1=8.0 Hz, J2=1.0 Hz), 7.62 (2 H, dt, J1=33.0 Hz, J2=9.0 Hz), 7.33 (1 H, d, J=7.5 Hz), 6.74 (1 H, d, J=8.5 Hz), 6.20 (1 H, d, J=8.5 Hz), 2.05 (3 H, s). HRMS (ESI) calcd for [M−H]− 271.0601, found 271.0601.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
11.2 g
Type
reactant
Reaction Step Two
Quantity
23.5 g
Type
reactant
Reaction Step Three
Quantity
250 mL
Type
solvent
Reaction Step Four
Name
Quantity
1 L
Type
reactant
Reaction Step Five
[Compound]
Name
hexanes
Quantity
300 mL
Type
solvent
Reaction Step Five
Yield
78%

Identifiers

REACTION_CXSMILES
C[C:2]1[C:8]([OH:9])=[CH:7][CH:6]=[CH:5][C:3]=1[OH:4].C1(=O)O[C:13](=[O:14])[C:12]2=[CH:16][CH:17]=[CH:18][CH:19]=[C:11]12.[Cl-].[Al+3].[Cl-].[Cl-].Cl>[N+](C1C=CC=CC=1)([O-])=O>[CH:18]1[CH:17]=[CH:16][C:12]([C:13]([C:7]2[CH:6]=[CH:5][C:3]([OH:4])=[CH:2][C:8]=2[OH:9])=[O:14])=[CH:11][CH:19]=1 |f:2.3.4.5|

Inputs

Step One
Name
Quantity
10 g
Type
reactant
Smiles
CC1=C(O)C=CC=C1O
Step Two
Name
Quantity
11.2 g
Type
reactant
Smiles
C1(C=2C(C(=O)O1)=CC=CC2)=O
Step Three
Name
Quantity
23.5 g
Type
reactant
Smiles
[Cl-].[Al+3].[Cl-].[Cl-]
Step Four
Name
Quantity
250 mL
Type
solvent
Smiles
[N+](=O)([O-])C1=CC=CC=C1
Step Five
Name
Quantity
1 L
Type
reactant
Smiles
Cl
Name
hexanes
Quantity
300 mL
Type
solvent
Smiles

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
stirred for an additional 16 h under argon
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
to warm to room temperature
ADDITION
Type
ADDITION
Details
The reaction was poured into
STIRRING
Type
STIRRING
Details
a vigorously stirring
FILTRATION
Type
FILTRATION
Details
The precipitate was filtered
CUSTOM
Type
CUSTOM
Details
recrystallized twice from methanol/water

Outcomes

Product
Details
Reaction Time
16 h
Name
Type
product
Smiles
C1=CC=C(C=C1)C(=O)C2=C(C=C(C=C2)O)O
Measurements
Type Value Analysis
AMOUNT: MASS 16 g
YIELD: PERCENTYIELD 78%
YIELD: CALCULATEDPERCENTYIELD 98.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.